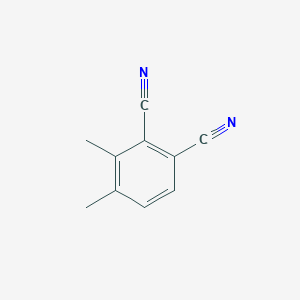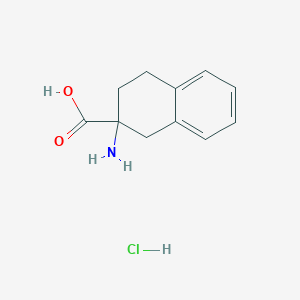
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been known to target tyrosine kinases , which play a crucial role in cell signaling pathways, particularly in cell growth and differentiation.
Mode of Action
Quinazoline derivatives have been reported to inhibit tyrosine kinases . This inhibition can disrupt the signaling pathways, leading to changes in cell growth and differentiation.
Biochemical Pathways
Given its potential interaction with tyrosine kinases, it may impact pathways related to cell growth and differentiation .
Result of Action
Quinazoline derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cell lines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions . The reaction can be summarized as follows:
2-chloroquinazoline+4-methylpiperazine→this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinazoline ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinazoline derivative with the amine group replacing the chlorine atom .
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Chemical Research: It serves as a precursor for the synthesis of more complex quinazoline derivatives, which are studied for their potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
- 2-Chloro-4-(4-methylpiperazin-1-yl)benzene
- 2-Chloro-4-(4-methylpiperazin-1-yl)phenyl
Uniqueness
Compared to similar compounds, 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is unique due to its quinazoline core structure, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylpiperazine moiety further enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)12-10-4-2-3-5-11(10)15-13(14)16-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJDDILEMCNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247788 | |
| Record name | 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39216-68-7 | |
| Record name | 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39216-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)








![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)



